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Compound of Interest

Compound Name: BAY-805

Cat. No.: B10856275 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Ubiquitin-Specific Protease 21 (USP21) has emerged as a compelling therapeutic target in

oncology and immunology due to its role in regulating key cellular processes such as signal

transduction and protein degradation. The development of potent and selective USP21

inhibitors is a critical area of research. This guide provides a detailed comparison of BAY-805,

the first potent and selective USP21 inhibitor, with other reported USP21-targeting compounds,

supported by available experimental data.

Quantitative Comparison of USP21 Inhibitors
The following table summarizes the reported biochemical and cellular activities of various

compounds against USP21. Direct comparison should be approached with caution due to

variations in assay conditions between different studies.
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Compound Type Target(s)
Biochemica
l Potency
(IC50/K_d_)

Cellular
Potency
(EC50)

Notes

BAY-805
Small

Molecule
USP21

HTRF IC50: 6

nM[1][2] Ub-

Rhodamine

IC50: 2 nM[1]

[2] SPR

K_d_: 2.2 nM

NF-κB

Reporter

Assay EC50:

17 nM[1]

HiBiT CETSA

EC50: ~95

nM[2]

Highly potent

and selective

non-covalent

inhibitor.[3][4]

Serves as a

high-quality

chemical

probe for

studying

USP21

biology.[3][4]

Spongiacidin

C

Natural

Product

(Pyrrole

Alkaloid)

USP7,

USP21

USP21 IC50:

16.6 μM[4]
Not Reported

Primarily a

USP7

inhibitor with

moderate

activity

against

USP21.[4]

Nifuroxazide
Small

Molecule
USP21

IC50: 14.9 ±

1.63 μM

Not Reported

for direct

USP21

inhibition

Identified

through a

machine

learning-

based drug

repositioning

strategy.

Disulfiram Small

Molecule

Aldehyde

Dehydrogena

se, USP2,

USP21

Micromolar

range

(specific IC50

not reported)

[4]

Not Reported

for direct

USP21

inhibition

Functions as

a competitive

inhibitor.[4]

Exhibits

synergistic

inhibition of

USP21 with
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6-

Thioguanine.

[4]

6-

Thioguanine

Small

Molecule

Purine

Synthesis,

USP2,

USP21

Micromolar

range

(specific IC50

not reported)

[4]

Not Reported

for direct

USP21

inhibition

Exhibits

synergistic

inhibition of

USP21 with

Disulfiram.[4]

KYT-36
Small

Molecule

Gingipain K,

USP21 (non-

selective)

Not Reported Not Reported

Reported as

a non-

selective

small-

molecule

inhibitor of

USP21.

Cryptotanshin

one

Natural

Product

STAT3,

Indirectly

USP21

Not Reported Not Reported

Downregulate

s the

expression of

USP21.

SAHA

(Vorinostat)

Small

Molecule
HDAC Not Reported Not Reported

Histone

deacetylase

inhibitor

reported to

downregulate

USP21

expression.

MS-275

(Entinostat)

Small

Molecule
HDAC Not Reported Not Reported

Histone

deacetylase

inhibitor

reported to

downregulate

USP21

expression.
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Ranmogenin

A

Natural

Product

(Phytoconstit

uent)

USP21

(predicted)

Not Reported

(in silico

study)

Not Reported

Identified as

a potential

USP21

inhibitor

through

virtual

screening

and

molecular

dynamics

simulations.

[3]

Tokorogenin

Natural

Product

(Phytoconstit

uent)

USP21

(predicted)

Not Reported

(in silico

study)

Not Reported

Identified as

a potential

USP21

inhibitor

through

virtual

screening

and

molecular

dynamics

simulations.

[3]

Signaling Pathway and Experimental Workflow
Diagrams
USP21-Mediated NF-κB Signaling Pathway
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Experimental Workflow: USP21 Inhibition Assays
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Biochemical Assays
Cellular Assays
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Experimental Protocols
USP21 Homogeneous Time-Resolved Fluorescence
(HTRF) Assay
This biochemical assay is used to determine the in vitro inhibitory potency of compounds

against USP21.

Principle: The assay measures the deubiquitination of a biotinylated, ubiquitin-conjugated

peptide substrate by USP21. Cleavage of the ubiquitin moiety by USP21 leads to a decrease

in the FRET signal between a europium cryptate-labeled anti-tag antibody and streptavidin-

XL665.

Materials:

Recombinant human USP21 enzyme

Biotinylated-ubiquitin peptide substrate

Europium cryptate-labeled antibody

Streptavidin-XL665

Assay buffer (e.g., 50 mM HEPES, 0.1 mg/mL BSA, 0.5 mM TCEP, pH 7.5)

Test compounds (e.g., BAY-805) dissolved in DMSO
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384-well low-volume microplates

HTRF-compatible plate reader

Procedure:

Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.

Add the diluted compound and USP21 enzyme to the microplate wells.

Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for

compound binding to the enzyme.

Initiate the enzymatic reaction by adding the biotinylated-ubiquitin peptide substrate.

Incubate for a specific duration (e.g., 60 minutes) at room temperature.

Stop the reaction and detect the signal by adding the HTRF detection reagents (europium

cryptate-labeled antibody and streptavidin-XL665).

Incubate for a further period (e.g., 60 minutes) to allow for antibody binding.

Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and

665 nm.

Calculate the HTRF ratio and determine the IC50 value by plotting the percentage of

inhibition against the compound concentration.

Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to verify target engagement of a compound in a cellular

environment.

Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading

to an increase in its melting temperature. This change can be detected by heating cell

lysates treated with the compound to various temperatures and then quantifying the amount

of soluble protein remaining.
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Materials:

Cultured cells (e.g., HEK293T)

Test compound (e.g., BAY-805)

Cell lysis buffer

Equipment for heating samples (e.g., PCR thermocycler)

SDS-PAGE and Western blotting reagents

Antibody specific to the target protein (USP21)

Procedure:

Culture cells to a suitable confluency.

Treat the cells with the test compound or vehicle (DMSO) for a specific duration (e.g., 1

hour).

Harvest the cells and resuspend them in a suitable buffer.

Aliquot the cell suspension and heat the samples to a range of temperatures for a short

period (e.g., 3 minutes).

Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease inhibitors.

Separate the soluble fraction (containing non-denatured protein) from the precipitated

fraction by centrifugation.

Analyze the amount of soluble target protein in the supernatant by SDS-PAGE and

Western blotting using a specific antibody.

Quantify the band intensities and plot them against the temperature to generate a melting

curve.
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A shift in the melting curve to a higher temperature in the presence of the compound

indicates target engagement.

NF-κB Reporter Assay
This cell-based assay is used to measure the functional consequence of USP21 inhibition on

the NF-κB signaling pathway.

Principle: Cells are engineered to express a reporter gene (e.g., luciferase) under the control

of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of

the reporter gene, which can be quantified. Since USP21 inhibition is known to activate the

NF-κB pathway, an increase in the reporter signal is expected.

Materials:

HEK293T cells stably or transiently expressing an NF-κB luciferase reporter construct.

Test compound (e.g., BAY-805).

Cell culture medium and reagents.

Luciferase assay substrate and buffer.

Luminometer.

Procedure:

Seed the NF-κB reporter cells in a multi-well plate.

Treat the cells with serial dilutions of the test compound.

Incubate for a sufficient period (e.g., 24 hours) to allow for changes in gene expression.

Lyse the cells and add the luciferase assay substrate.

Measure the luminescence using a luminometer.

Calculate the fold activation relative to a vehicle-treated control.
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Determine the EC50 value by plotting the fold activation against the compound

concentration.

This guide provides a comparative overview of BAY-805 and other compounds with reported

activity against USP21. The detailed experimental protocols and diagrams offer a valuable

resource for researchers in the field of deubiquitinase drug discovery. The high potency and

selectivity of BAY-805 establish it as a benchmark for the development of future USP21-

targeted therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10856275?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

